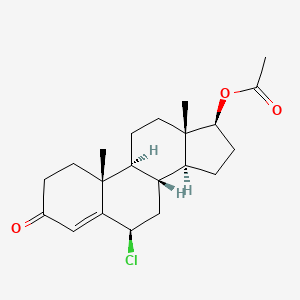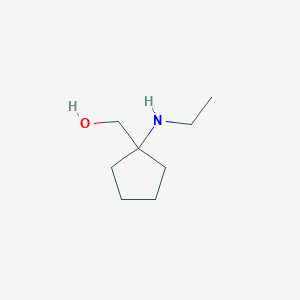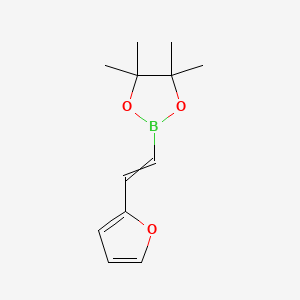![molecular formula C12H19N3O6 B13403189 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-(2-Methoxyethyl)-cytidine is a chemically modified nucleoside that has gained significant attention in the field of antisense oligonucleotide (ASO) technology. This compound is known for its enhanced nuclease resistance, lower toxicity, and increased binding affinity to complementary RNA sequences. These properties make it a valuable component in the development of therapeutic oligonucleotides, particularly in the treatment of genetic disorders and other diseases.
Métodos De Preparación
The synthesis of 2’-O-(2-Methoxyethyl)-cytidine involves several steps. One common method includes the alkylation of cytidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through various chromatographic techniques to obtain the desired compound with high purity .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification systems to ensure consistency and efficiency in the production process .
Análisis De Reacciones Químicas
2’-O-(2-Methoxyethyl)-cytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Aplicaciones Científicas De Investigación
2’-O-(2-Methoxyethyl)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: This compound is employed in the development of antisense oligonucleotides, which are used to study gene function and regulation.
Medicine: 2’-O-(2-Methoxyethyl)-cytidine is a key component in the development of therapeutic oligonucleotides for the treatment of genetic disorders, cancer, and viral infections.
Industry: It is used in the production of diagnostic tools and therapeutic agents, particularly in the field of personalized medicine .
Mecanismo De Acción
The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its incorporation into antisense oligonucleotides, which then hybridize with complementary RNA sequences. This hybridization can lead to the degradation of the target RNA through RNase H-mediated cleavage or the inhibition of translation by steric hindrance. The 2’-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more effective in gene silencing applications .
Comparación Con Compuestos Similares
2’-O-(2-Methoxyethyl)-cytidine is often compared with other modified nucleosides such as 2’-O-methylcytidine and 2’-fluoro-cytidine. While all these compounds enhance the stability and binding affinity of oligonucleotides, 2’-O-(2-Methoxyethyl)-cytidine is unique in its ability to provide a balance between nuclease resistance and low toxicity. This makes it particularly suitable for therapeutic applications where long-term stability and minimal side effects are crucial .
Similar compounds include:
- 2’-O-methylcytidine
- 2’-fluoro-cytidine
- 2’-O-(2-methoxyethyl)adenosine
- 2’-O-(2-methoxyethyl)guanosine
Propiedades
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOGMMXZKKVMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
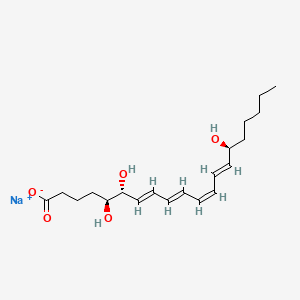
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
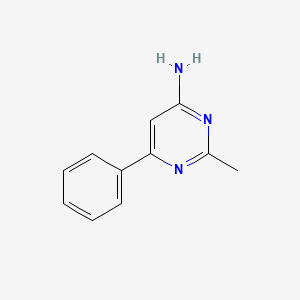
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)

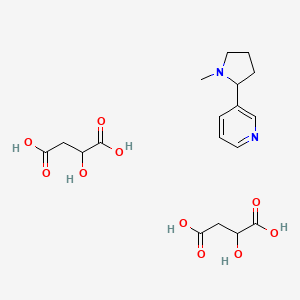
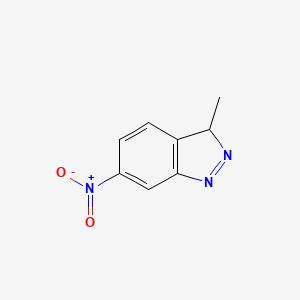
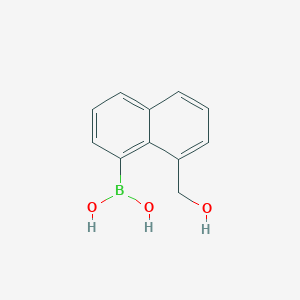
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
